2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
Description
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound with the molecular formula C11H10BrNO3S This compound is characterized by the presence of a bromobut-2-enyl group attached to a benzothiazolone ring system
Properties
IUPAC Name |
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)17(13,15)16/h1-6H,7-8H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUWGEJGMRWBQV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzothiazolone core, which can be derived from o-aminothiophenol and chloroacetic acid.
Bromination: The bromobut-2-enyl group is introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Coupling Reaction: The brominated intermediate is then coupled with the benzothiazolone core under basic conditions, typically using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobut-2-enyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom in the benzothiazolone ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to sulfoxides or sulfides, respectively.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have been studied for their effectiveness against various bacterial strains. A study indicated that certain benzothiazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting a potential use in developing new antibiotics .
Anticancer Properties
Benzothiazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that some compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, a derivative similar to our compound was found to inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Organic Synthesis Applications
Reagent in Organic Reactions
The compound can serve as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The bromine atom in the structure can facilitate nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules. For example, it can be utilized in the synthesis of substituted benzothiazoles or other heterocyclic compounds through electrophilic aromatic substitution reactions .
Building Block for Functional Materials
Due to its unique chemical structure, this compound can act as a building block for creating functional materials. Its ability to undergo polymerization or cross-linking reactions allows it to be incorporated into polymers with specific properties suitable for applications in coatings or adhesives .
Materials Science Applications
Fluorescent Materials
Research indicates that benzothiazole derivatives can exhibit fluorescence properties, which are valuable in developing fluorescent materials for sensors or imaging applications. The incorporation of the 4-bromobut-2-enyl group can enhance the photophysical properties of the resulting materials, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent probes .
Nanocomposites
The compound's ability to interact with various substrates makes it an excellent candidate for creating nanocomposites. By integrating this compound into nanomaterials, researchers can enhance the mechanical and thermal properties of the composites while also imparting functional characteristics such as electrical conductivity or magnetic properties .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Table 2: Synthesis Pathways Utilizing this compound
Mechanism of Action
The mechanism of action of 2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-4-chlorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
- 2-[(E)-4-fluorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
- 2-[(E)-4-iodobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one
Uniqueness
2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications.
Biological Activity
The compound 2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one is a derivative of benzothiazole, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Molecular Formula : CHBrN\OS
- Molecular Weight : Approximately 295.15 g/mol
The structural features that contribute to its biological activity include the bromobutene moiety and the benzothiazole core, which are known for their reactivity and ability to interact with biological targets.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. In a study involving various benzothiazole compounds, it was found that those with electron-withdrawing groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard diffusion methods, revealing promising results for compounds similar to this compound against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 15 | 20 |
| Compound B | 10 | 25 |
| This compound | 12 | 18 |
Antifungal Activity
Research has also indicated that benzothiazole derivatives possess antifungal properties. A study identified several compounds based on the benzothiazole scaffold that showed effective inhibition against fungal pathogens such as Candida albicans. The compounds exhibited varying degrees of activity with MIC values ranging from 5 to 50 µg/mL .
The biological activity of benzothiazole derivatives is often attributed to their ability to inhibit specific enzymes or interact with cellular targets. For instance, some studies suggest that these compounds may inhibit the Kv1.3 potassium channel, which plays a crucial role in immune responses. This inhibition could lead to reduced inflammation and potential therapeutic effects in autoimmune diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study showed that this compound induced apoptosis in human cancer cells through the activation of caspase pathways .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate that derivatives of benzothiazole may reduce tumor growth in animal models. Future research is needed to establish the pharmacokinetics and safety profiles of these compounds in living organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
